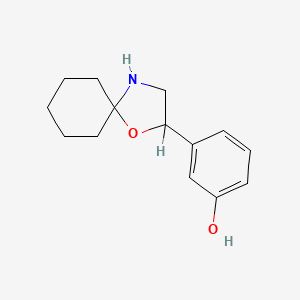

3-(1-Oxa-4-azaspiro(4.5)dec-2-yl)phenol

Numéro de catalogue B8689390

Poids moléculaire: 233.31 g/mol

Clé InChI: VQSBHOGGWSXXJA-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US03931212

Procedure details

A suspension of 20 g. of 1-(3'-hydroxyphenyl)-2-amino-ethanol hydrochloride in 100 ml. of cyclohexanone is heated, while stirring vigorously, in a three-necked flask equipped with a dropping funnel, water separator, and thermometer. Above a temperature of 80°C., up to 100 ml. of benzene are added dropwise in such a manner so that the water of reaction formed together with the benzene is distilled of azeotropically. The temperature of the flask contents is, at the finish, about 130°C. After cooling, the crystalline reaction product is separated off, digested with benzene, and collected on a frit. There is obtained 20.3 g. (71.5% of theory) of 2-(3'-hydroxyphenyl)-1-oxa-4-azospiro[4,5]decane hydrochloride. After recrystallization from isopropanol/ethyl acetate, the product is obtained in the form of colorless crystals with a melting point of 138°-139°C.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2-(3'-hydroxyphenyl)-1-oxa-4-azospiro[4,5]decane hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

Cl.[OH:2][C:3]1[CH:4]=[C:5]([CH:9]([OH:12])[CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.[C:13]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.O>C1C=CC=CC=1>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:10][NH:11][C:13]3([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)[O:12]2)[CH:6]=[CH:7][CH:8]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.OC=1C=C(C=CC1)C(CN)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

2-(3'-hydroxyphenyl)-1-oxa-4-azospiro[4,5]decane hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring vigorously, in a three-necked flask

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A suspension of 20 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a dropping funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Above a temperature of 80°C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is distilled of azeotropically

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is, at the finish, about 130°C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystalline reaction product is separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected on a frit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

There is obtained 20.3 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After recrystallization from isopropanol/ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product is obtained in the form of colorless crystals with a melting point of 138°-139°C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC=1C=C(C=CC1)C1OC2(NC1)CCCCC2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |